(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-12-3-1-11(2-4-12)15(5-6-15)14(21)19-9-13(10-19)20-17-7-8-18-20/h1-4,7-8,13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERSXHWBPBOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a novel synthetic organic compound that combines a triazole ring, an azetidine ring, and a cyclopropyl group. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 300.31 g/mol
- Appearance : White to off-white solid
- Solubility : Moderate solubility in organic solvents
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing azetidine and triazole moieties. For instance:
- A related compound with an azetidinone skeleton has been shown to inhibit proliferation and induce apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations .
- The compound This compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antiviral Properties
Research indicates that derivatives of azetidinone can exhibit antiviral properties. For example:
- Certain azetidinone compounds have been effective against human coronaviruses, demonstrating EC values lower than traditional antiviral drugs like ribavirin . While specific data on the target compound is limited, its structural similarity suggests possible antiviral activity.
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of Cell Proliferation : By interfering with cell cycle regulation and inducing apoptosis.
- Antiviral Activity : Through inhibition of viral replication and interference with viral entry into host cells.
Study 1: Anticancer Efficacy
A study evaluated the effects of a series of azetidinone compounds on breast cancer cell lines. The results indicated that compounds similar to This compound exhibited potent antiproliferative effects, with IC values in the low micromolar range against MCF-7 cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.05 |
| Compound B | MDA-MB-231 | 0.03 |
| Target Compound | MCF-7 | TBD |
Study 2: Antiviral Activity Assessment
Another investigation focused on azetidinone derivatives' antiviral properties against human coronavirus strains. The study found that certain derivatives demonstrated significant inhibition of viral replication with EC values lower than established antiviral agents .
| Compound | Virus Type | EC (µM) |
|---|---|---|
| Compound C | Coronavirus 229E | 45 |
| Compound D | Cytomegalovirus AD-169 | 54.69 |
| Target Compound | TBD | TBD |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Differences and Implications
Triazole Isomerism and Substitution Patterns
- Target Compound: Contains a 2H-1,2,3-triazol-2-yl group. This non-aromatic triazole isomer may exhibit distinct hydrogen-bonding capabilities compared to 1H-1,2,4-triazole derivatives.
- Analog from : "(2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone" features a 1H-1,2,4-triazol-1-yl group. The aromatic 1,2,4-triazole is more common in pharmaceuticals (e.g., antifungals like fluconazole) due to its ability to participate in π-π stacking and hydrogen bonding .
Impact: The 1,2,3-triazole in the target compound may reduce metabolic susceptibility compared to aromatic triazoles, as non-aromatic heterocycles are less prone to oxidative degradation.
Ring Systems: Azetidine vs. Cyclopropane
- Target Compound : Azetidine (four-membered ring) introduces greater conformational rigidity than cyclopropane (three-membered ring). This rigidity may enhance binding affinity to target proteins by reducing entropy penalties during complexation.
Impact : Azetidine’s nitrogen atom offers a site for functionalization (e.g., protonation or salt formation), improving aqueous solubility compared to cyclopropane-based analogs.
Fluorophenyl Substituents
- Target Compound : A single 4-fluorophenyl group provides moderate electron-withdrawing effects, directing hydrophobic interactions.
- Analog from : 2,4-Difluorophenyl substituents enhance lipophilicity and may improve blood-brain barrier penetration, a common strategy in CNS-targeted drugs .
Impact: The mono-fluoro substitution in the target compound may reduce off-target interactions compared to di-fluoro analogs, balancing specificity and potency.
Table 1: Comparative Properties of Target Compound and Analogs
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the azetidine-triazole core in this compound?
- Methodological Answer : The azetidine-triazole core can be synthesized via [1,3]-dipolar cycloaddition between azetidine-derived nitriles and alkynes under copper-catalyzed conditions. For example, azetidine-3-carbonitrile derivatives react with terminal alkynes (e.g., propargyl fluoride) to form the triazole ring. Cyclopropane formation can be achieved using the Kulinkovich reaction, where titanium-mediated cyclopropanation of 4-fluorostyrene derivatives generates the strained cyclopropane moiety. Post-functionalization with a methanone group is typically achieved via Friedel-Crafts acylation (e.g., using chloroacetyl chloride) .
Q. How can researchers confirm the stereochemical configuration of the cyclopropane and azetidine rings?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For instance, crystal structures of analogous cyclopropane-containing compounds (e.g., (2,4-difluorophenyl)cyclopropyl methanones) reveal bond angles and torsional strain that correlate with computational DFT studies . Alternatively, NOESY NMR can detect spatial proximity between protons on adjacent carbons in the cyclopropane or azetidine rings .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the fluorophenyl and triazole groups.
- HRMS : Confirm molecular weight and isotopic patterns, particularly for fluorine (19F) and nitrogen (14N).
- IR Spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of the triazole-azetidine moiety in cross-coupling reactions?
- Methodological Answer : The triazole’s electron-deficient nature (due to conjugation with the azetidine ring) facilitates Suzuki-Miyaura couplings with electron-rich aryl boronic acids. Steric hindrance from the azetidine’s rigid structure may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning. For example, analogous triazole-azetidine systems show improved yields in Pd-catalyzed couplings when using microwave-assisted heating (120°C, 30 min) .
Q. What strategies mitigate ring strain in the azetidine and cyclopropane units during derivatization?
- Methodological Answer : Strain can be minimized by:
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of azetidine nitrogen) to prevent ring-opening during functionalization.
- Low-Temperature Conditions : Perform reactions at –20°C to reduce thermal stress on the cyclopropane.
- Ring-Opening Avoidance : Use soft nucleophiles (e.g., Grignard reagents with bulky substituents) to prevent cleavage of the azetidine ring .
Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar solvents?
- Methodological Answer : Contradictions may arise from polymorphism or solvent impurities. Systematic studies should include:
- Hansen Solubility Parameters : Compare experimental solubility in DMSO, acetonitrile, and THF with computational predictions (e.g., COSMO-RS).
- Dynamic Light Scattering (DLS) : Detect aggregation in solution that may skew solubility measurements.
- Crystallization Screening : Identify metastable polymorphs using solvent-drop grinding or high-throughput crystallization .
Data Analysis & Experimental Design
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) can model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding between the triazole’s N2 atom and conserved residues (e.g., Lys68 in EGFR). Validate predictions with SPR (surface plasmon resonance) assays to measure KD values .
Q. How should researchers design SAR studies to optimize the fluorophenyl group’s substituents?
- Methodological Answer :
- Variation : Synthesize analogs with electron-withdrawing (e.g., –CF3) or donating (–OCH3) groups at the para position.
- Assays : Test inhibition of target enzymes (e.g., CYP450 isoforms) using fluorometric assays.
- Data Correlation : Use QSAR models to link substituent Hammett constants (σ) with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
